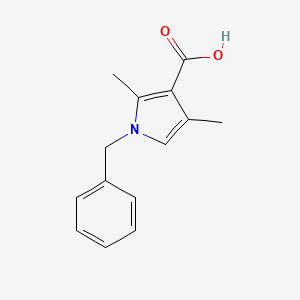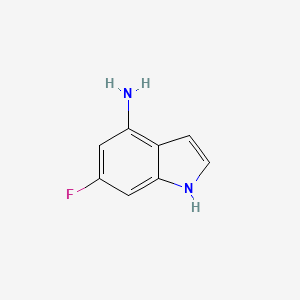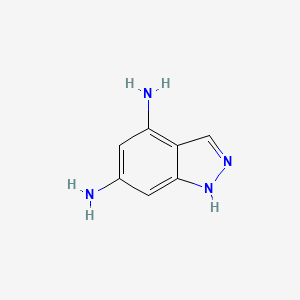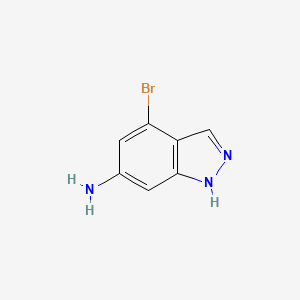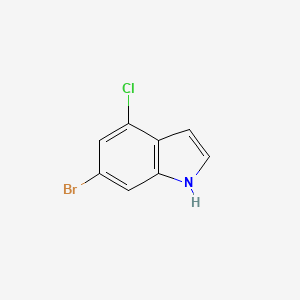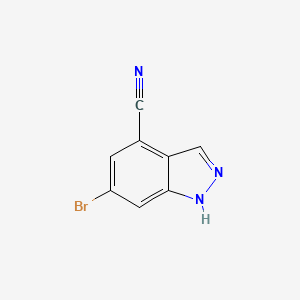
6-Bromo-1H-indazole-4-carbonitrile
Overview
Description
6-Bromo-1H-indazole-4-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . Indazole derivatives have a wide range of biological activities .
Synthesis Analysis
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines were assessed . Among the compounds screened, some showed higher inhibitory activity on the viability of liver cells, when compared with the standard methotrexate .
Molecular Structure Analysis
The molecular formula of this compound is C8H4BrN3 . The InChI code is 1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) . The Canonical SMILES is C1=C(C=C2C(=C1C#N)C=NN2)Br .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 222.04 g/mol . The compound is solid at room temperature .
Scientific Research Applications
Inhibition of Nitric Oxide Synthases
A study by Cottyn et al. (2008) investigated a series of 7-substituted indazoles for their inhibitory effects on nitric oxide synthases (NOS). Among these, 1H-indazole-7-carbonitrile showed potent inhibitory effects, displaying a preference for constitutive NOS over inducible NOS. This research highlights the potential application of indazole derivatives, including structures similar to 6-Bromo-1H-indazole-4-carbonitrile, in modulating nitric oxide production, which is crucial in various physiological and pathological processes. Further substitution by a Br-atom at specific positions enhanced the inhibitory effects significantly, suggesting that bromo-indazoles could be explored for selective NOS inhibition applications (Cottyn et al., 2008).
Synthesis of Pyrimidine Fused Indazole Derivatives
Yakaiah et al. (2008) described a facile approach for synthesizing novel pyrimidine and annulated pyrimidine fused indazole derivatives using GdCl(3) catalyzed Grieco condensation. This synthesis process involves indazole regioisomers, including compounds related to this compound, and their subsequent reaction with various olefins. The synthesized compounds were evaluated for their antimicrobial activity, showing significant activity against both Gram-positive and Gram-negative bacteria. This study demonstrates the potential of indazole derivatives in the development of new antimicrobial agents (Yakaiah et al., 2008).
Hydrodehalogenation and Suzuki Coupling Reactions
Research conducted by Ioannidou and Koutentis (2011) and Christoforou et al. (2003) explored the chemical transformations of halogenated carbonitriles, including structural analogs to this compound. These studies focused on regioselective hydrodehalogenation and Suzuki coupling reactions, providing insights into the synthesis of various halogenated and arylated isothiazole carbonitriles. Such chemical methodologies are fundamental in pharmaceutical chemistry for constructing complex molecules with potential therapeutic applications (Ioannidou & Koutentis, 2011); (Christoforou et al., 2003).
Development of Bromodomain Inhibitors
A study by Yoo et al. (2018) on the development of novel bromodomain-containing protein 4 (BRD4) inhibitors introduced 1H-indazole-4,7-dione derivatives as promising scaffolds. Among these, a compound exhibited potent inhibitory activity, highlighting the utility of indazole derivatives, including brominated indazoles, in the development of new cancer therapeutics. This research underscores the versatility of indazole derivatives in targeting protein-protein interactions crucial for cancer cell proliferation (Yoo et al., 2018).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (such as the aforementioned kinases) to inhibit their activity, thereby affecting cellular processes .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development . The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the PI3K/Akt pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby disrupting the signaling cascades that promote cell growth and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl or carboxyl groups, to increase the compound’s solubility and facilitate its excretion. The metabolic pathways of this compound can also influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Alternatively, it can accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGPSFSWRANYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646573 | |
| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-00-7 | |
| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


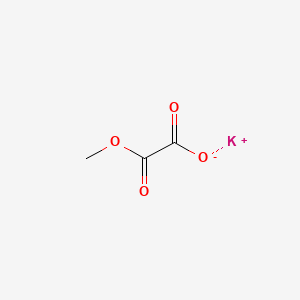
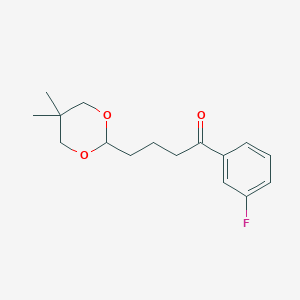

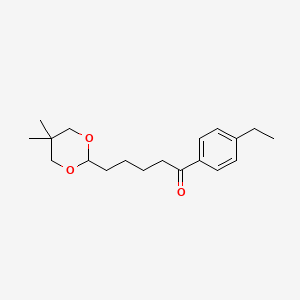
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
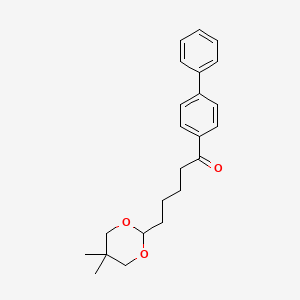
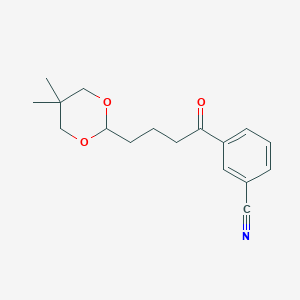
![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)
